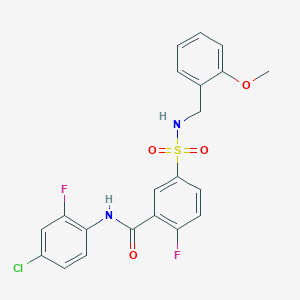

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Benzamide derivatives have been synthesized and evaluated for their activity in various applications, showcasing the importance of the synthesis process in enhancing their properties. For example, the synthesis and evaluation of benzamide derivatives as gastrokinetic agents have been reported, indicating the relevance of structural variations in determining their biological activity (Kato et al., 1992; Kato et al., 1991).

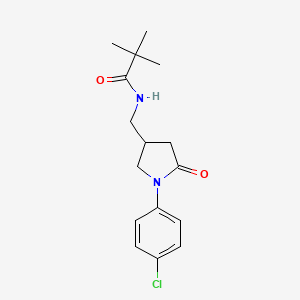

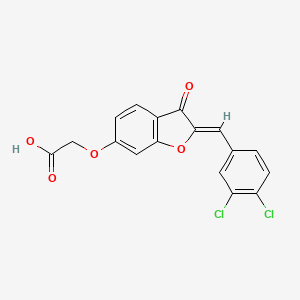

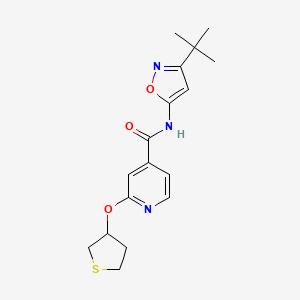

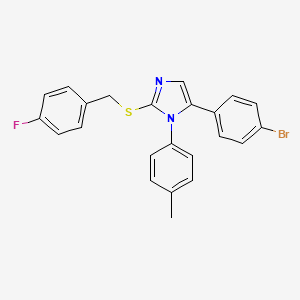

Molecular Structure Analysis

The molecular structure of benzamide compounds significantly influences their chemical behavior and potential applications. Structural analyses through techniques such as X-ray crystallography provide insights into their molecular configuration, which is crucial for understanding their properties and interactions (Li et al., 2008).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, which are essential for modifying their properties and enhancing their applicability. Studies on their chemical reactions, such as Fries rearrangement, have been conducted to explore their potential in synthesizing new compounds with desired characteristics (Moreno-Fuquen et al., 2019).

Physical Properties Analysis

The physical properties of benzamide derivatives, including their solubility, melting points, and crystalline structure, play a critical role in their application and effectiveness. These properties are determined through various analytical techniques, offering insights into their stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the applicability of benzamide derivatives in different fields. Studies focusing on their antimicrobial activity and interaction with biological targets underscore the versatility of these compounds in chemical and biomedical research (Priya et al., 2006; Ahsan et al., 2016).

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Compounds similar to the one have been investigated for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. For example, aromatic sulfonamides have been shown to exhibit nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, indicating their potential as therapeutic agents in conditions where CA activity is implicated (Supuran et al., 2013).

Gastrokinetic Activity

Benzamide derivatives, with modifications similar to the query compound, have been prepared and evaluated for gastrokinetic activity. These compounds were found to enhance gastric emptying, highlighting their potential as treatments for gastrointestinal motility disorders (Kato et al., 1992).

Fluorescence Enhancement and Probing

Glibenclamide, a compound with structural similarities, has been studied for its ability to enhance the intrinsic fluorescence intensity of erbium (Er) ions, suggesting its application in the development of sensitive fluorimetric probes for biochemical analyses (Faridbod et al., 2009).

Serotonin 1A Receptor Imaging

Research on compounds structurally related to the query molecule has been conducted in the context of Alzheimer's disease, utilizing them as molecular imaging probes to quantify serotonin 1A (5-HT1A) receptor densities in the brain. This research demonstrates the compound's potential in developing diagnostic tools for neurological conditions (Kepe et al., 2006).

Antimicrobial Activity

Novel sulfonamide derivatives, which share functional groups with the compound of interest, have been synthesized and evaluated for their antimicrobial activities. This research indicates the potential of these compounds in developing new antimicrobial agents (Ahsan et al., 2016).

Propiedades

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N2O4S/c1-30-20-5-3-2-4-13(20)12-25-31(28,29)15-7-8-17(23)16(11-15)21(27)26-19-9-6-14(22)10-18(19)24/h2-11,25H,12H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTVIUXOJSKDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)